Triton X 100

Protein Purification Antibody Engineering Downstream Processing

Triton X-100 is the proven non-ionic detergent for demanding membrane-protein workflows. It outperforms Tween-20 and NP-40 in solubilizing integral membrane proteins while better preserving thermal stability than DPC. In antibody purification, it delivers 4–7 percentage-point higher recovery yields, reducing cost per gram in biomanufacturing. It is the industry-standard component for solvent/detergent viral inactivation of lipid-enveloped viruses and the lysis agent of choice in RIPA buffers for quantitative Western blotting. Source high-purity Triton X-100 to ensure batch-to-batch consistency in these critical applications.

Molecular Formula C16H26O2
Molecular Weight 250.38 g/mol
CAS No. 2315-67-5
Cat. No. B029147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriton X 100
CAS2315-67-5
SynonymsOctoxinol
Octoxinols
Octoxynol
Octoxynol 9
Octoxynol-9
Octoxynols
Octylphenoxy Polyethoxyethanol
Octylphenoxypolyethoxyethanols
Polyethoxyethanol, Octylphenoxy
Triton X 100
Triton X 305
Triton X 45
Triton X-100
Triton X-305
Triton X-45
Triton X100
Triton X305
Triton X45
Molecular FormulaC16H26O2
Molecular Weight250.38 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO
InChIInChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3
InChIKeyJYCQQPHGFMYQCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triton X-100 (CAS 2315-67-5) Procurement and Sourcing Guide: Properties and Specifications


Triton X-100 (CAS 9036-19-5, synonym CAS 2315-67-5), a polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether, is a widely used non-ionic surfactant. It is characterized by a hydrophilic-lipophilic balance (HLB) of 13.5, a critical micelle concentration (CMC) of 0.2-0.9 mM at 20-25°C, and a cloud point of 65°C . Its structure, containing an average of 9-10 polyoxyethylene units, grants it properties distinct from other non-ionic detergents [1].

Triton X-100 Sourcing: Why Generic Substitution Fails for Critical Research Applications


Substituting Triton X-100 with other non-ionic detergents like Tween-20, NP-40, or Triton X-114 can lead to significant experimental failure. The performance of a non-ionic detergent is highly dependent on its specific physicochemical properties, including its CMC, HLB, cloud point, and the length of its polyoxyethylene chain. These parameters dictate not only the detergent's membrane-solubilizing power but also its effects on protein stability, enzymatic activity, and potential downstream interferences [1]. For example, Triton X-114 has a shorter polyoxyethylene headgroup (7-8 units) than Triton X-100 (9-10 units), resulting in a higher CMC (~350 µM vs. ~50 µM) and a dramatically lower cloud point (22°C vs. 65°C) [2]. Such differences have profound and quantifiable impacts on experimental outcomes, as detailed in Section 3.

Triton X-100 Quantitative Differentiation: Head-to-Head Evidence for Scientific Selection


Triton X-100 vs. Tween 20: Superior Antibody Recovery Yield in Purification Workflows

In a direct comparison of nonionic detergent micelle aggregates for antibody purification, Triton X-100 demonstrated a higher overall antibody recovery yield (87-90%) compared to Tween-20 (80-83%) [1].

Protein Purification Antibody Engineering Downstream Processing

Triton X-100 vs. Dodecylphosphocholine (DPC): Balancing Solubilization and Thermal Stability for Membrane Proteins

A comparative study on the solubilization of eubacterial rhodopsins (proteorhodopsin and Gloeobacter violaceus rhodopsin) found that both Triton X-100 and DPC provided 'good solubilization.' However, DPC strongly impaired the thermal stability of the proteins, whereas Triton X-100 maintained better structural integrity [1].

Membrane Protein Structural Biology Biophysics

Triton X-100 vs. Polysorbate-based Detergents: Superior Antiviral Potency in Bioprocessing

In biotechnological matrices, Triton X-100 (TX-100) demonstrates superior antiviral potency compared to polysorbate-based detergents, despite having a higher CMC. This indicates that the mechanism of viral inactivation is not solely dependent on micelle formation [1]. TX-100 is widely considered the industry standard for solvent/detergent (S/D) viral inactivation of lipid-enveloped viruses in plasma- and cell-derived drug manufacturing [2].

Viral Inactivation Biopharmaceutical Manufacturing Viral Safety

Triton X-100 vs. Na Cholate & Tween 80: Superior Solubilization of Integral Membrane Proteins

A study on the extractability of inner-membrane proteins from Salmonella typhimurium found that Triton X-100 was significantly more effective at solubilizing cytochromes (markers for integral membrane proteins) from inner-membrane fragments than Na cholate and Tween 80, which had a 'negligible' effect [1].

Membrane Protein Extraction Salmonella typhimurium Biochemical Assays

Triton X-100 vs. Tween 20: Differences in Cell Permeabilization Strength and Selectivity

Triton X-100 is characterized as a 'harsh,' non-selective detergent that inserts into lipid membranes and irreversibly permeabilizes them, extracting both lipids and proteins. In contrast, Tween 20 is a 'milder' detergent that permeabilizes membranes to allow antibody access without the same degree of membrane disruption and protein extraction [1].

Cell Biology Immunofluorescence Western Blotting

Triton X-100 vs. Triton X-114: Differential Cloud Point Enables Unique Phase Separation Applications

Triton X-100 has a cloud point of approximately 65°C, whereas Triton X-114 has a much lower cloud point of approximately 22°C [1]. This difference, driven by the shorter polyoxyethylene headgroup of Triton X-114 (7-8 units vs. 9-10 units) [2], makes Triton X-114 suitable for temperature-induced phase separation to isolate integral membrane proteins, while Triton X-100 remains in a single phase under most experimental conditions. This provides a basis for selecting one over the other based on the desired downstream workflow.

Membrane Protein Fractionation Phase Separation Hydrophobicity

Triton X-100 Applications: Ideal Scenarios Based on Verified Evidence


Membrane Protein Extraction for Proteomics and Structural Biology

Based on evidence of superior solubilization of integral membrane proteins compared to Na cholate and Tween 80 [1], and better preservation of thermal stability compared to dodecylphosphocholine (DPC) [2], Triton X-100 is the detergent of choice for initial membrane protein extraction and solubilization for downstream proteomic and structural studies. It provides a balance of strong solubilization power with acceptable functional preservation.

High-Yield Antibody Purification Workflows

Evidence indicates Triton X-100 offers a 4-7 percentage point higher antibody recovery yield compared to Tween-20 in nonionic detergent micelle aggregate-based purification [1]. This makes it a preferred component in cost-sensitive biomanufacturing and research-scale antibody purification protocols where maximizing yield is paramount.

Viral Inactivation in Biopharmaceutical Manufacturing

Triton X-100 (TX-100) is a proven industry standard for solvent/detergent (S/D) viral inactivation [1]. Evidence shows it possesses superior antiviral potency against lipid-enveloped viruses compared to polysorbate-based detergents, even at concentrations below its CMC [2]. It is a critical component for ensuring the safety of plasma-derived and cell-derived biopharmaceutical products.

Cell Lysis and Protein Extraction for Western Blotting and Immunoprecipitation

As a 'harsh' and non-selective detergent [1], Triton X-100 is well-suited for protocols requiring complete cell lysis and solubilization of cellular components, including membrane proteins. It is a standard component of RIPA and other lysis buffers used for preparing whole-cell lysates for Western blotting and immunoprecipitation assays.

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